molecular formula C11H11N3O3 B12936727 Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride

Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride

Cat. No.: B12936727
M. Wt: 233.22 g/mol
InChI Key: XIYIZOTUEUTOJQ-UHFFFAOYSA-N
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Description

Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride typically involves the cyclization of amido-nitriles. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.

Scientific Research Applications

Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which plays a crucial role in its biological activity. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazole-2-carboxylic acid
  • 1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid
  • 1-Methyl-1H-benzo[d]imidazole-2-yl)methanone

Uniqueness

Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

(1-methylbenzimidazol-2-yl)carbamoyl acetate

InChI

InChI=1S/C11H11N3O3/c1-7(15)17-11(16)13-10-12-8-5-3-4-6-9(8)14(10)2/h3-6H,1-2H3,(H,12,13,16)

InChI Key

XIYIZOTUEUTOJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=O)NC1=NC2=CC=CC=C2N1C

Origin of Product

United States

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